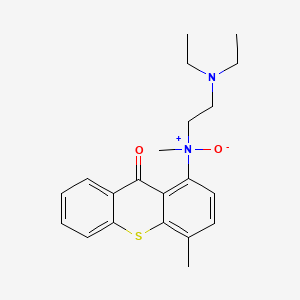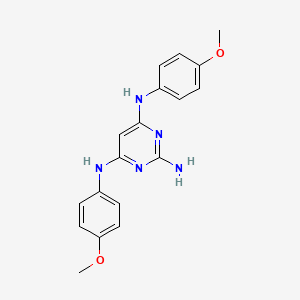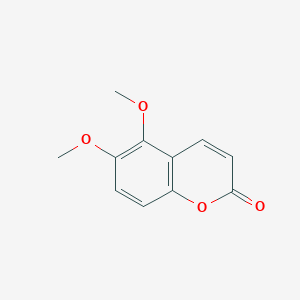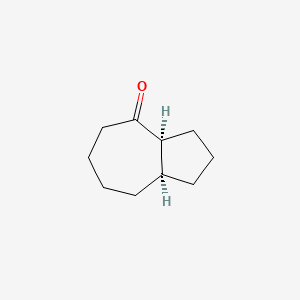
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide is a complex organic compound with a unique structure that includes a thioxanthene core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both diethylamino and methylamino groups, along with the thioxanthene core, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a thioxanthene precursor in the presence of a Lewis acid catalyst.
Introduction of the Diethylamino and Methylamino Groups: The diethylamino and methylamino groups can be introduced through nucleophilic substitution reactions. This involves reacting the thioxanthene core with diethylamine and methylamine under controlled conditions.
Oxidation to Form the N-Oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its properties.
Reduction: Reduction reactions can be used to convert the N-oxide back to the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Diethylamine, methylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional N-oxide derivatives, while reduction can yield the corresponding amine.
Scientific Research Applications
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the N-oxide group enhances its ability to participate in redox reactions, which can further influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group and have similar applications in medicinal chemistry.
Dimethylaminoquinolines: Similar to methylaminoquinolines, but with an additional methyl group, leading to different chemical properties and applications.
Thiazoles: These compounds have a similar heterocyclic structure and are used in various biological and chemical applications.
Uniqueness
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide is unique due to its combination of the thioxanthene core with diethylamino and methylamino groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
5648-52-2 |
|---|---|
Molecular Formula |
C21H26N2O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N,4-dimethyl-9-oxothioxanthen-1-amine oxide |
InChI |
InChI=1S/C21H26N2O2S/c1-5-22(6-2)13-14-23(4,25)17-12-11-15(3)21-19(17)20(24)16-9-7-8-10-18(16)26-21/h7-12H,5-6,13-14H2,1-4H3 |
InChI Key |
LJASTAYOXCUWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC[N+](C)(C1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)


![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)






